![molecular formula C20H21NO3S B2937835 3-[(4-tert-butylphenyl)sulfonyl]-6-methylquinolin-4(1H)-one CAS No. 872199-92-3](/img/structure/B2937835.png)
3-[(4-tert-butylphenyl)sulfonyl]-6-methylquinolin-4(1H)-one
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Description
3-[(4-tert-butylphenyl)sulfonyl]-6-methylquinolin-4(1H)-one, commonly referred to as TBQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TBQ is a quinoline derivative that has been synthesized through various methods and has been extensively studied for its biochemical and physiological effects.
Scientific Research Applications
Synthesis of Sulfonamide Derivatives
This compound is used in the synthesis of sulfonamide derivatives, which are crucial in medicinal chemistry due to their wide range of biological activities. The reaction between 4-tert-butylphenyl sulfonyl chloride and 3-picolylamine in the presence of triethylamine leads to the formation of benzenesulfonamide derivatives . These derivatives have been studied for their potential in oxidative DNA cleavage, which is significant in cancer research and therapy.
Anti-inflammatory Applications
In the field of anti-inflammatory research, derivatives of this compound have been synthesized and tested for their efficacy in inhibiting the production of pro-inflammatory cytokines . These studies are vital for developing new treatments for chronic inflammatory diseases.
Antitumor Activity
The sulfonyl and quinolinone groups present in the compound are considered pharmacophores in antitumor drugs. By introducing alkyl or aralkyl groups, researchers aim to design and synthesize novel derivatives with potential antitumor activities .
Precursor for Biologically Active Compounds
The tert-butyl group in the compound’s structure makes it a potential precursor for synthesizing biologically active natural products, such as Indiacen A and Indiacen B . These natural products have a range of activities, including anticancer, anti-inflammatory, and analgesic effects.
Pharmacological Evolution
Quinolinyl-pyrazoles, which can be synthesized from derivatives of this compound, have been reviewed for their pharmacological evolution over the past decade . These compounds are significant for their versatility in various fields and their interaction with cellular mechanisms.
Molecular Docking Studies
The compound and its derivatives are used in molecular docking studies to predict the interaction and affinity with biological targets. This is crucial in the drug discovery process, where understanding the binding efficiency can lead to the development of more potent and less toxic pharmaceuticals .
properties
IUPAC Name |
3-(4-tert-butylphenyl)sulfonyl-6-methyl-1H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3S/c1-13-5-10-17-16(11-13)19(22)18(12-21-17)25(23,24)15-8-6-14(7-9-15)20(2,3)4/h5-12H,1-4H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXZQMVPJYBQQIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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